molecular formula C30H50O3 B12326511 Urs-12-ene-3,16,22-triol, (3beta,16beta,22alpha)-

Urs-12-ene-3,16,22-triol, (3beta,16beta,22alpha)-

Cat. No.: B12326511
M. Wt: 458.7 g/mol
InChI Key: BEGONBGYCMTFIR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Urs-12-ene-3,16,22-triol, (3beta,16beta,22alpha)- is typically isolated from natural sources rather than synthesized chemically. The primary method involves the extraction of the compound from the fresh aerial parts of Nardophyllum bryoides using ethanol . The ethanol extract is then subjected to various purification processes to isolate the compound in its pure form .

Industrial Production Methods

Currently, there are no widely established industrial production methods for Urs-12-ene-3,16,22-triol, (3beta,16beta,22alpha)- due to its specific natural source. The compound is primarily produced in research settings for scientific studies .

Chemical Reactions Analysis

Types of Reactions

Urs-12-ene-3,16,22-triol, (3beta,16beta,22alpha)- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups to the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled laboratory conditions with specific temperatures and solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce compounds with additional hydroxyl or carbonyl groups, while reduction can yield more saturated derivatives .

Mechanism of Action

The mechanism of action of Urs-12-ene-3,16,22-triol, (3beta,16beta,22alpha)- involves its interaction with cellular pathways that regulate cell growth and apoptosis. The compound has been shown to induce cell death in cancer cells by disrupting mitochondrial function and activating apoptotic pathways . Its molecular targets include various proteins involved in cell cycle regulation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    Urs-12-ene-3,16,22-triol: A similar compound with slight variations in its molecular structure.

    Betulinic acid: Another terpenoid with similar cytotoxic properties.

    Oleanolic acid: A compound with similar therapeutic potential.

Uniqueness

Urs-12-ene-3,16,22-triol, (3beta,16beta,22alpha)- is unique due to its specific natural source and its potent cytotoxic properties. Its ability to induce apoptosis in cancer cells makes it a valuable compound for scientific research .

Properties

Molecular Formula

C30H50O3

Molecular Weight

458.7 g/mol

IUPAC Name

4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picene-3,8,9-triol

InChI

InChI=1S/C30H50O3/c1-17-15-23(32)30(8)24(33)16-29(7)19(25(30)18(17)2)9-10-21-27(5)13-12-22(31)26(3,4)20(27)11-14-28(21,29)6/h9,17-18,20-25,31-33H,10-16H2,1-8H3

InChI Key

BEGONBGYCMTFIR-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C2(C(CC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C)O)C)O

Origin of Product

United States

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